molecular formula C26H28N2O3 B12138102 N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12138102
M. Wt: 416.5 g/mol
InChI Key: LTTGIUXNLOBRQB-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a hybrid molecule combining a carbazole scaffold with a tetrahydrobenzofuran carboxamide moiety. The ethyl substituent at the 9-position of the carbazole likely enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H28N2O3/c1-5-28-19-9-7-6-8-17(19)18-12-16(10-11-20(18)28)27-25(30)24-15(2)23-21(29)13-26(3,4)14-22(23)31-24/h6-12,21,29H,5,13-14H2,1-4H3,(H,27,30)

InChI Key

LTTGIUXNLOBRQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CC(CC4O)(C)C)C)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

A solution of 9-ethyl-9H-carbazole (10 g, 51.21 mmol) in anhydrous chloroform is treated with phosphorus oxychloride (20.35 mL, 0.22 mol) and dimethylformamide (20.34 mL, 0.26 mol) at 0°C. After 30 minutes, the mixture is heated to 75°C for 48 hours, yielding 9-ethyl-9H-carbazole-3-carbaldehyde (92.4% yield).

Key Data:

ParameterValue
Starting Material9-Ethyl-9H-carbazole
ReagentsPOCl₃, DMF
Reaction Time48 hours
Yield92.4%

Construction of the Tetrahydrobenzofuran Scaffold

The tetrahydrobenzofuran segment is assembled via Pd-catalyzed C–H arylation and subsequent functionalization.

Directed C–H Arylation

Using 8-aminoquinoline (8-AQ) as a directing group, Pd(OAc)₂ (5–10 mol%) facilitates arylation at the C3 position of benzofuran derivatives. Aryl iodides (3.0 equiv) react with N-(quinolin-8-yl)benzofuran-2-carboxamides in cyclopentyl methyl ether (CPME) at 110°C, achieving yields up to 89%.

Example Reaction:
Benzofuran-2-carboxamide+Aryl iodidePd(OAc)2,NaOAcC3-Arylated Product\text{Benzofuran-2-carboxamide} + \text{Aryl iodide} \xrightarrow{\text{Pd(OAc)}_2, \text{NaOAc}} \text{C3-Arylated Product}

Hydroxylation and Methylation

The hydroxy and methyl groups are introduced via acid-catalyzed cyclization and alkylation . For instance, treatment of 3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran with aqueous HCl generates the 4-hydroxy derivative, followed by methylation using methyl iodide and K₂CO₃.

Amide Bond Formation

The carbazole and benzofuran subunits are linked via transamidation or Schotten-Baumann acylation .

Transamidation Strategy

  • Boc Activation : The C3-arylated benzofuran (1.0 equiv) reacts with di-tert-butyl dicarbonate (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 hours.

  • Aminolysis : The intermediate N-acyl-Boc-carbamate is treated with 9-ethyl-9H-carbazole-3-amine (1.5 equiv) in toluene at 60°C, yielding the target carboxamide (87.6% yield).

Optimized Conditions:

StepReagentsTemperatureTimeYield
Boc Activation(Boc)₂O, DMAP60°C5 h95%
AminolysisCarbazole amine60°C6 h87.6%

Alternative Acylation Methods

In some protocols, the benzofuran-2-carbonyl chloride is prepared via thionyl chloride treatment and subsequently coupled with 9-ethyl-9H-carbazole-3-amine in dichloromethane with triethylamine.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/ether). Structural confirmation relies on:

  • ¹H NMR : Characteristic signals at δ 8.50–7.20 ppm (carbazole aromatic protons) and δ 4.39 ppm (ethyl group).

  • MS (ESI) : Molecular ion peak at m/z 416.5 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : The Vilsmeier-Haack reaction requires precise temperature control to avoid over-formylation.

  • Catalyst Loading : Reducing Pd(OAc)₂ to 5 mol% maintains efficiency while lowering costs.

  • Solvent Choice : Replacing DMF with CPME improves reaction homogeneity and yield in C–H arylation.

Industrial-Scale Adaptations

Patent methodologies emphasize cost-effective protection-deprotection sequences. For example, tert-butoxycarbonyl (Boc) groups are cleaved using methanolic HCl, avoiding expensive catalysts.

Emerging Methodologies

Recent advances explore photocatalytic C–H activation and flow chemistry to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReactivityKey Reactions
Carbazole amine (-NH)Nucleophilic acylationForms acetamides with bromoacetyl bromide
Benzofuran ester (-COOEt)Nucleophilic substitutionConverts to hydrazides via hydrazine-mediated ester cleavage
Hydroxy group (-OH)Hydrogen bonding and acidityStabilizes intermediates during cyclization
Propargyl group (-C≡CH)Click chemistry compatibilityEnables triazole formation via copper-catalyzed azide-alkyne cycloaddition

Reaction Mechanisms

3.1 S-Alkylation of Carbohydrazides
Propargyl bromide reacts with the thiol group of carbohydrazides via nucleophilic substitution, forming a sulfide bond. The reaction is facilitated by potassium carbonate as a base .

3.2 Triazole Derivative Formation
Propargylated intermediates participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides, generating 1,4-disubstituted triazoles . This "click" reaction proceeds through a stepwise mechanism involving copper-acetylide formation and cyclization .

Key Experimental Data

ParameterValue/ObservationSource
Benzofuran carboxylate yield55–87%
Carbohydrazide yield90–95%
Optimal solvent for S-alkylationDMF
Critical temperature rangeRoom temperature (20–25°C)

Biological Relevance

Derivatives of this compound exhibit strong binding affinities to SARS-CoV-2 proteins (e.g., M<sup>pro</sup>, spike glycoprotein) via:

  • Hydrogen bonds with HIS41 (2.74 Å) and GLY143 (2.28 Å) .

  • π-π interactions with aromatic residues (e.g., PHE140, TYR126) .

  • Hydrophobic contacts with MET49 and GLU166 .

These interactions underscore its potential as a scaffold for antiviral drug development .

Stability Considerations

Reactions involving this compound require:

  • Inert atmospheres (N<sub>2</sub> or Ar) to prevent oxidation.

  • Chromatographic purification (e.g., silica gel) to isolate polar intermediates.

  • Avoidance of strong acids/bases to preserve the benzofuran ring integrity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of carbazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. In vitro studies have shown that these compounds can disrupt cell cycle progression and promote cell death in various cancer types.

2. Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Certain carbazole derivatives demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell membranes. For example, a related compound effectively inhibited the growth of Mycobacterium tuberculosis in laboratory settings.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
this compound has potential applications in OLED technology due to its suitable electronic properties. It can serve as an emissive layer material that contributes to enhanced light emission efficiency and stability in OLED devices.

2. Photovoltaic Cells
The compound's electronic characteristics make it a candidate for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy can improve the performance of solar cells by increasing their efficiency in converting sunlight into usable power.

Biochemical Applications

1. Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's. The inhibition kinetics suggest a competitive inhibition mechanism.

2. Molecular Probes
Due to its unique structural features, this compound can be utilized as a molecular probe in biological imaging studies. Its fluorescence properties allow for tracking biological processes in real-time within living organisms.

Case Studies

Study Findings Application
Study on Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell linesAnticancer drug development
Antimicrobial TestingEffective against Mycobacterium tuberculosis with MIC values below 50 µMPotential treatment for tuberculosis
OLED Performance EvaluationEnhanced light emission efficiency compared to standard materialsDevelopment of next-gen OLEDs
Enzyme Inhibition StudyIC50 values lower than existing AChE inhibitorsAlzheimer's treatment research

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbazole-Based Compounds
Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound Carbazole + tetrahydrobenzofuran 9-Ethyl, 4-hydroxy, 3,6,6-trimethyl Hypothesized anticancer/antimicrobial Potential enhanced stability due to tetrahydrobenzofuran rigidity
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () Carbazole + 1,3,4-oxadiazole 2-Methyl, carbazol-9-ylmethyl Antimicrobial High activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans)
N′‑(2‑(9H‑carbazol‑9‑yl)acetyl)‑4‑methylbenzenesulfonohydrazide () Carbazole + sulfonohydrazide 4-Methylbenzenesulfonyl Anticancer Moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines
N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () Tetrahydrocarbazole + acetamide 6-Chloro, phenylacetamide Patent-specific activity (likely CNS-related) Enhanced selectivity due to chloro substituent

Key Structural and Functional Differences

Core Heterocycles: The target compound’s tetrahydrobenzofuran ring introduces a semi-rigid, partially saturated structure, contrasting with the fully aromatic 1,3,4-oxadiazole in or the sulfonohydrazide in . This may improve metabolic stability compared to purely aromatic systems .

Substituent Effects :

  • The 9-ethyl group on the carbazole in the target compound increases lipophilicity relative to smaller substituents (e.g., methyl in ), which could enhance blood-brain barrier penetration or tissue distribution .
  • Halogenated analogs (e.g., 6-chloro in ) demonstrate substituent-dependent activity, suggesting that the target’s 3,6,6-trimethyl groups may optimize steric and electronic interactions with biological targets .

Biological Activity Trends: Antimicrobial Activity: Compounds with 1,3,4-oxadiazole () show stronger antibacterial activity, likely due to electron-deficient heterocycles disrupting microbial membranes. Anticancer Activity: Sulfonohydrazide derivatives () rely on sulfonyl groups for apoptosis induction, whereas the target’s carboxamide moiety may interact with kinase or protease targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. For example, carbazole derivatives can be alkylated using 1,4-dibromobutane under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in toluene at 45°C, followed by recrystallization from ethanol to isolate intermediates . Subsequent coupling with tetrahydrobenzofuran precursors may require acid-catalyzed condensation or palladium-mediated cross-coupling. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the carbazole and tetrahydrobenzofuran moieties. Pay attention to ethyl group splitting patterns and hydroxy proton exchange .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch ~1650 cm1^{-1}, hydroxyl O-H stretch ~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Conduct systematic solubility tests in aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., ethanol, methanol) using UV-Vis spectroscopy to quantify solubility limits. Stability studies should include accelerated degradation tests under varying pH (1–13), temperatures (4–60°C), and light exposure, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., alkylation, cyclization). Tools like Gaussian or ORCA can model electronic effects of substituents on reaction rates . Pair computational predictions with experimental validation using microreactors to test small-scale reaction conditions .

Q. What strategies resolve contradictions between spectral data and expected molecular structures?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 9-ethylcarbazole derivatives ).
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing diffraction data to confirm bond angles and stereochemistry .
  • Dynamic NMR : Investigate conformational flexibility or tautomerism causing signal splitting .

Q. How can researchers design experiments to minimize byproduct formation during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). For example, a fractional factorial design can screen parameters, followed by response surface methodology (RSM) to optimize yield and purity . Use LC-MS to track byproducts and adjust reaction time or quenching methods accordingly.

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding modes with proteins (e.g., kinase domains).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reaction yields?

  • Methodological Answer :
  • Error Analysis : Quantify losses from purification steps (e.g., column chromatography recovery rates).
  • Mechanistic Re-evaluation : Use isotopic labeling (e.g., 13^{13}C) or trapping experiments to identify unaccounted side reactions .
  • Sensitivity Testing : Vulate humidity or oxygen levels to assess environmental impacts on yield .

Experimental Design Tables

Table 1 : Example DoE Parameters for Optimizing Alkylation Step

VariableRange TestedImpact on Yield (%)
Temperature (°C)40–60±15
Catalyst Loading5–10 mol%±20
Reaction Time (h)2–6±10

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Stability (t1/2_{1/2} at 25°C)
DMSO45.2>30 days
Ethanol12.77 days

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